4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple heteroatoms, including nitrogen, oxygen, and sulfur, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) to facilitate cyclization and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings, facilitated by reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce reduced forms of the heterocyclic rings.
Scientific Research Applications
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
Uniqueness
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its combination of multiple heterocyclic rings and the presence of a piperidine moiety. This structural complexity contributes to its diverse reactivity and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H17N5OS/c1-2-10(1)15-19-20-16(22-15)11-3-6-21(7-4-11)14-13-12(5-8-23-13)17-9-18-14/h5,8-11H,1-4,6-7H2 |
InChI Key |
JENZYVWOJPFKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.